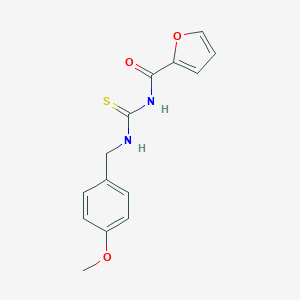![molecular formula C21H23N3O3S B267539 3-methyl-N-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B267539.png)
3-methyl-N-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as TAK-659 and is a selective inhibitor of spleen tyrosine kinase (SYK). SYK is an important protein that plays a critical role in various cellular processes, including immune cell signaling, platelet activation, and B-cell receptor signaling.
Wirkmechanismus
The mechanism of action of 3-methyl-N-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide involves the inhibition of SYK, which is a key protein involved in various cellular processes, including immune cell signaling, platelet activation, and B-cell receptor signaling. Inhibition of SYK leads to a reduction in the activity of immune cells, which can be beneficial in the treatment of autoimmune disorders and inflammatory diseases.
Biochemical and Physiological Effects:
3-methyl-N-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of SYK, which can lead to a reduction in the activity of immune cells. This can be beneficial in the treatment of autoimmune disorders and inflammatory diseases. The compound has also been shown to have antitumor activity, which makes it a potential candidate for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-methyl-N-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide is its selectivity for SYK. This makes it a useful tool for studying the role of SYK in various cellular processes. However, one of the limitations of the compound is its low solubility, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-methyl-N-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide. One area of research is the development of more potent and selective inhibitors of SYK. Another area of research is the investigation of the compound's potential applications in the treatment of cancer, autoimmune disorders, and inflammatory diseases. Additionally, the compound's mechanism of action and its effects on various cellular processes could be further studied to gain a better understanding of its potential therapeutic applications.
Synthesemethoden
The synthesis of 3-methyl-N-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide involves several steps. The first step is the synthesis of 3-(2-bromoethyl)phenyl isothiocyanate, which is then reacted with 3-aminophenyl tetrahydrofuran-2-carboxylate to form 3-{[3-(2-bromoethyl)phenyl]carbamothioyl}phenyl tetrahydrofuran-2-ylmethylcarbamate. This intermediate is then reacted with 3-methylbenzoyl chloride to form the final product, 3-methyl-N-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide has been extensively studied for its potential applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The compound has been shown to inhibit the activity of SYK, which is involved in the regulation of immune cell signaling and activation. Inhibition of SYK has been shown to reduce the activity of immune cells, which can be beneficial in the treatment of autoimmune disorders and inflammatory diseases.
Eigenschaften
Produktname |
3-methyl-N-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide |
|---|---|
Molekularformel |
C21H23N3O3S |
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
3-methyl-N-[[3-(oxolan-2-ylmethylcarbamoyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H23N3O3S/c1-14-5-2-6-15(11-14)20(26)24-21(28)23-17-8-3-7-16(12-17)19(25)22-13-18-9-4-10-27-18/h2-3,5-8,11-12,18H,4,9-10,13H2,1H3,(H,22,25)(H2,23,24,26,28) |
InChI-Schlüssel |
KBAGRSQIKKQMCO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)NCC3CCCO3 |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)NCC3CCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(sec-butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B267457.png)
![N-[4-(isobutyrylamino)phenyl]-2-propoxybenzamide](/img/structure/B267459.png)
![3-butoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267460.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B267461.png)
![N-[(1-benzylpiperidin-4-yl)carbamothioyl]acetamide](/img/structure/B267462.png)
![3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide](/img/structure/B267463.png)
![3-sec-butoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B267466.png)

![N-(tert-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamide](/img/structure/B267468.png)
![N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide](/img/structure/B267470.png)
![N-butyl-4-[(propanoylcarbamothioyl)amino]benzamide](/img/structure/B267474.png)
![3-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B267476.png)
![N-(furan-2-ylmethyl)-3-[(propanoylcarbamothioyl)amino]benzamide](/img/structure/B267478.png)
![N-[3-(propan-2-ylcarbamoyl)phenyl]biphenyl-4-carboxamide](/img/structure/B267482.png)